Cas no 61440-88-8 (2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)-)

2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)- structure
61440-88-8 structure
Product Name:2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)-
CAS No:61440-88-8
MF:C21H22O
MW:290.398786067963
CID:528646
Update Time:2026-04-29

2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)-
    • 2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
    • Dimesitylcyclopropenone
    • 1,2-dimesitylcyclopropenoe
    • 2,3-Bis(2,4,6-trimethylphenyl)cyclopropenone
    • 2,3-dimesitylcyclopropenone
    • 2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)
    • bis(2,4,6-trimethylphenyl)cyclopropenone
    • Inchi: InChI=1S/C21H22O/c1-11-7-13(3)17(14(4)8-11)19-20(21(19)22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
    • InChI Key: LXCSCXXFUGZMQN-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=C1)C)C2=C(C3=C(C)C=C(C)C=C3C)C2=O)C

Computed Properties

  • Exact Mass: 290.16700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 41
  • XLogP3: 5.5

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0066 (rough estimate)
  • Boiling Point: 392.48°C (rough estimate)
  • Refractive Index: 1.4880 (estimate)
  • PSA: 17.07000
  • LogP: 5.03050
  • Solubility: Not available

2-Cyclopropen-1-one,2,3-bis(2,4,6-trimethylphenyl)- Security Information

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